
Di(hept-1-yn-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(hept-1-yn-1-yl)mercury can be synthesized through the reaction of hept-1-yne with mercury(II) acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve mercury(II) acetate in an appropriate solvent, such as ethanol.
- Add hept-1-yne to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the reaction.
- Allow the reaction to proceed under controlled temperature and stirring conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Di(hept-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding hept-1-yne derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and hept-1-yne.
Substitution: The compound can participate in substitution reactions where the hept-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and hept-1-yne derivatives.
Reduction: Elemental mercury and hept-1-yne.
Substitution: Compounds with new functional groups replacing the hept-1-yn-1-yl groups.
Scientific Research Applications
Di(hept-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of di(hept-1-yn-1-yl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxic effects.
Comparison with Similar Compounds
Similar Compounds
- (Hex-1-yn-1-yl)diphenylphosphine
- (Hept-1-yn-1-yl)diphenylphosphine
- N,N-Dimethylundec-2-ynyl-1-amine
Uniqueness
Di(hept-1-yn-1-yl)mercury is unique due to its specific structure and the presence of mercury, which imparts distinct chemical and toxicological properties
Properties
CAS No. |
89236-97-5 |
|---|---|
Molecular Formula |
C14H22Hg |
Molecular Weight |
390.92 g/mol |
IUPAC Name |
bis(hept-1-ynyl)mercury |
InChI |
InChI=1S/2C7H11.Hg/c2*1-3-5-7-6-4-2;/h2*3,5-7H2,1H3; |
InChI Key |
MDQDEQGMZKXQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#C[Hg]C#CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


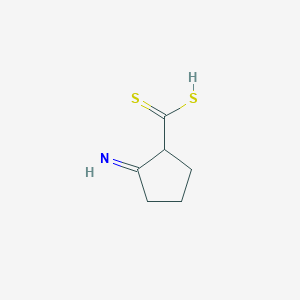
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
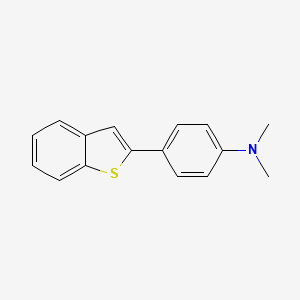

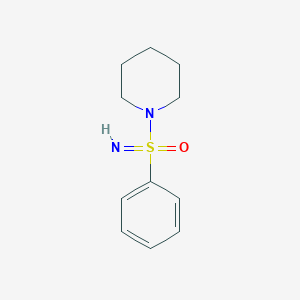
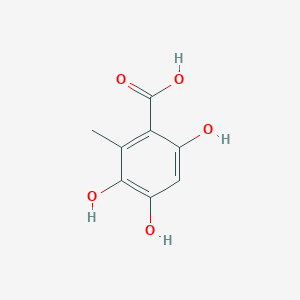
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
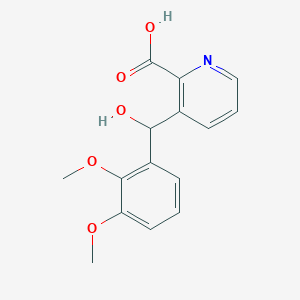
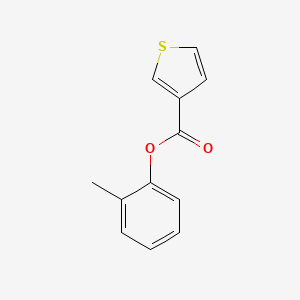
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)
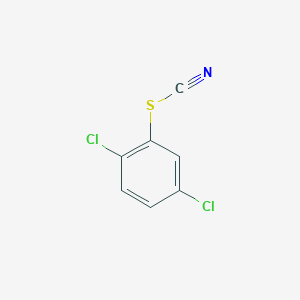
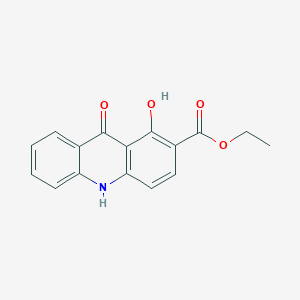
![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
